molecular formula C16H19N3O3 B12603157 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 647024-16-6

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12603157
CAS No.: 647024-16-6
M. Wt: 301.34 g/mol
InChI Key: RBXKEQFXGFZTQH-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidinetrione derivative characterized by a benzylpiperidinyl substituent at the N1 position of the pyrimidine core. Pyrimidinetriones, also known as barbiturate analogs, are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and three ketone groups.

Properties

CAS No.

647024-16-6

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H19N3O3/c20-14-10-15(21)19(16(22)17-14)13-6-8-18(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20,22)

InChI Key

RBXKEQFXGFZTQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)CC(=O)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrimidine derivative with a benzylpiperidine. One common method involves the reaction of 4-benzylpiperidine with pyrimidine-2,4,6-trione under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzyl-3-phenethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 26)

  • Structure : Features a benzyl group at N1 and phenethyl at N3.
  • Activity : Exhibited an EC50 of 1.35 μM in mutant SOD1-dependent protein aggregation assays, suggesting moderate potency compared to other analogs .

1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 10)

  • Structure : Contains two 4-phenylbutyl chains at N1 and N3.
  • Activity : Demonstrated potent inhibition of protein aggregation with an EC50 of 0.68 μM , the highest potency in its class .
  • Comparison : The extended alkyl chains in Compound 10 likely improve membrane permeability, whereas the benzylpiperidinyl group in the target compound may balance lipophilicity and solubility for CNS penetration .

Substituent Effects on Pharmacokinetics

5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 4b)

  • Structure : A benzylidene derivative with a 4-methoxy group.
  • Activity : Demonstrated antimicrobial activity against Staphylococcus and Streptococcus strains, attributed to the electron-withdrawing methoxy group enhancing electrophilicity .

1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)-3-(3-chlorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 51)

  • Structure : Incorporates a bicyclic substituent at N1.
  • Activity : Showed 97.2% enantiomeric excess and specificity for CaV1.3 calcium channels, highlighting the role of stereochemistry in target selectivity .
  • Comparison : The benzylpiperidinyl group’s lack of stereochemical complexity in the target compound may simplify synthesis but reduce enantioselective binding .

Comparative Data Table

Compound Name Substituents Biological Activity (EC50 or MIC) Key Application Reference
1-(1-Benzylpiperidin-4-yl)pyrimidinetrione N1: Benzylpiperidinyl Data not provided Hypothesized CNS/Protein targets
1-Benzyl-3-phenethylpyrimidinetrione (26) N1: Benzyl, N3: Phenethyl 1.35 μM (SOD1 aggregation) Neurodegenerative diseases
1,3-Bis(4-phenylbutyl)pyrimidinetrione (10) N1/N3: 4-Phenylbutyl 0.68 μM (SOD1 aggregation) Protein aggregation inhibition
5-(4-Methoxybenzylidene)pyrimidinetrione (4b) C5: 4-Methoxybenzylidene MIC: 8–16 μg/mL (bacterial) Antimicrobial agents
Compound 51 (Bicyclic derivative) N1: Bicyclo[2.2.1]heptan-2-yl Not reported (CaV1.3 inhibitor) Calcium channel modulation

Key Research Findings

Steric and Electronic Effects : Bulky substituents like benzylpiperidinyl or bicyclic groups enhance target specificity but may reduce solubility. Smaller groups (e.g., benzylidene) improve reactivity but increase metabolic instability .

Lipophilicity and CNS Activity : Alkyl chains (e.g., 4-phenylbutyl) enhance membrane permeability, while aromatic substituents (e.g., benzylpiperidinyl) may optimize blood-brain barrier penetration .

Stereochemical Sensitivity : Enantioselectivity in compounds like 51 underscores the need for precise stereochemical control in drug design .

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